ethyl N-(2-chlorobut-3-ynyl)carbamate
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Overview
Description
Ethyl (2-chloro-3-butyn-1-yl)carbamate is an organic compound that belongs to the class of carbamates It is a colorless to pale yellow liquid with a molecular formula of C7H10ClNO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-chloro-3-butyn-1-yl)carbamate typically involves the reaction of ethyl carbamate with 2-chloro-3-butyn-1-ol. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the carbamate linkage. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation or other side reactions.
Industrial Production Methods
Industrial production of ethyl (2-chloro-3-butyn-1-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-chloro-3-butyn-1-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of substituted carbamates.
Oxidation: Formation of oxides or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced compounds.
Scientific Research Applications
Ethyl (2-chloro-3-butyn-1-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (2-chloro-3-butyn-1-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to a cascade of biochemical events. For example, it may inhibit acetylcholinesterase, resulting in the accumulation of acetylcholine and subsequent physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl (2-chloro-3-butyn-1-yl)carbamate can be compared with other carbamate compounds, such as:
Methyl carbamate: Similar structure but with a methyl group instead of an ethyl group.
Phenyl carbamate: Contains a phenyl group, leading to different chemical and biological properties.
Isopropyl carbamate: Has an isopropyl group, affecting its reactivity and applications.
Properties
CAS No. |
107445-07-8 |
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Molecular Formula |
C7H10ClNO2 |
Molecular Weight |
175.61 g/mol |
IUPAC Name |
ethyl N-(2-chlorobut-3-ynyl)carbamate |
InChI |
InChI=1S/C7H10ClNO2/c1-3-6(8)5-9-7(10)11-4-2/h1,6H,4-5H2,2H3,(H,9,10) |
InChI Key |
GCKSFVPIKQXRGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NCC(C#C)Cl |
Canonical SMILES |
CCOC(=O)NCC(C#C)Cl |
Synonyms |
Carbamic acid, (2-chloro-3-butynyl)-, ethyl ester (9CI) |
Origin of Product |
United States |
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